Dyrk2-IN-1

Oral Bioavailability In Vivo Pharmacology Prostate Cancer

Dyrk2-IN-1 (Compd 54) is a potent, orally bioavailable DYRK2 inhibitor (IC50 14 nM) optimized for in vivo oncology studies. It overcomes the limitations of other probes, which lack oral bioavailability or exhibit off-target polypharmacology. Validated for tumor growth inhibition in prostate cancer models, it is the preferred tool for target validation and PK/PD studies.

Molecular Formula C29H31FN8O2S
Molecular Weight 574.7 g/mol
Cat. No. B12384897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDyrk2-IN-1
Molecular FormulaC29H31FN8O2S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC2=C(S1)C=C(C=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)C(=O)N5CCN(CC5)C(=O)C6CC6
InChIInChI=1S/C29H31FN8O2S/c1-3-36(4-2)29-33-22-9-7-19(15-23(22)41-29)25-21(30)17-32-28(35-25)34-24-10-8-20(16-31-24)27(40)38-13-11-37(12-14-38)26(39)18-5-6-18/h7-10,15-18H,3-6,11-14H2,1-2H3,(H,31,32,34,35)
InChIKeyKQSCYRQTJHYJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dyrk2-IN-1: A Selective and Orally Bioavailable DYRK2 Inhibitor for Prostate Cancer Research


Dyrk2-IN-1, also referred to as Compound 54, is a potent small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2). It was developed through a systematic structure-based optimization campaign originating from a virtual screening hit (Compound 12, DYRK2 IC₅₀ = 9681 nM) [1]. Dyrk2-IN-1 exhibits an IC₅₀ of 14 nM against DYRK2 and is distinguished by its oral bioavailability and validated in vivo efficacy in prostate cancer models [1].

Why Generic DYRK2 Inhibitors Cannot Substitute for Dyrk2-IN-1 in Advanced Preclinical Studies


Substituting Dyrk2-IN-1 with other DYRK2 inhibitors is not straightforward due to the unique confluence of properties required for in vivo oncology studies. While several chemical probes inhibit DYRK2, they often lack oral bioavailability (e.g., C17 [1]), exhibit broad polypharmacology that confounds target identification (e.g., LDN-192960 potently inhibits Haspin [2]), or are preferentially active against other DYRK family members (e.g., EHT 5372 is a potent DYRK1A/1B inhibitor [3]). Dyrk2-IN-1 is specifically optimized to overcome these limitations, providing a validated tool for dissecting DYRK2 biology in physiologically relevant, orally-dosed tumor models [4].

Dyrk2-IN-1 Quantitative Differentiation: Potency, Selectivity, and In Vivo Efficacy Benchmarks


Oral Bioavailability: A Differentiating Feature for In Vivo Dosing

Dyrk2-IN-1 is explicitly characterized as an orally bioavailable inhibitor [1]. This is a critical differentiating factor when compared to other high-affinity DYRK2 probes like C17, for which oral bioavailability has not been reported and which is typically employed in vitro [2]. The ability to dose orally facilitates sustained target engagement in chronic in vivo tumor models, a requirement that cannot be met by tools requiring intraperitoneal or intravenous administration.

Oral Bioavailability In Vivo Pharmacology Prostate Cancer

Kinome-Wide Selectivity Profile: Validated Against a 215-Kinase Panel

Dyrk2-IN-1 demonstrated high selectivity when profiled against a panel of 215 kinases [1]. This breadth of profiling is comparable to, and in some contexts exceeds, the validation of other DYRK2 probes. For instance, while C17 also exhibits outstanding kinome-wide selectivity (profiled against 467 kinases [2]), its lack of oral bioavailability limits its utility. Conversely, LDN-192960, another tool compound, potently inhibits Haspin (IC₅₀ = 10 nM) alongside DYRK2 (IC₅₀ = 48 nM), representing significant polypharmacology [3].

Kinase Selectivity Off-Target Profiling Chemical Probe

In Vivo Tumor Growth Inhibition: Validated Efficacy in Prostate Cancer Models

Dyrk2-IN-1 exhibits potent tumor growth inhibitory activity in vivo [1]. This represents a substantial advancement over earlier tool compounds like LDN-192960, which, despite its potency against DYRK2 (IC₅₀ = 48 nM), is predominantly utilized as a chemical probe in vitro due to its polypharmacology and lack of reported in vivo anti-tumor data [2]. The in vivo validation of Dyrk2-IN-1 in prostate cancer models provides a direct link between DYRK2 inhibition and therapeutic response.

In Vivo Efficacy Prostate Cancer Tumor Xenograft

Cellular Anti-Proliferative Activity in Prostate Cancer Cell Lines

Dyrk2-IN-1 demonstrates anti-proliferative activity against prostate cancer cell lines, with reported GI₅₀ values of 4.38 μM in CWR22R cells, 7.46 μM in DU-145 cells, and 8.04 μM in PC-3 cells . While these GI₅₀ values are in the micromolar range, they confirm that DYRK2 inhibition translates to a functional cellular phenotype. This is in contrast to some highly potent but non-drug-like inhibitors that may lack robust cellular activity due to permeability or efflux issues. For example, the potent DYRK2 inhibitor Compound 43 (IC₅₀ = 0.6 nM) demonstrates high selectivity, but its cellular and in vivo properties are less comprehensively characterized in the same disease context [1].

Anti-Proliferative Prostate Cancer Cells GI50

Comparative Potency and Selectivity Against DYRK1A/1B

The selectivity of Dyrk2-IN-1 for DYRK2 over closely related isoforms DYRK1A and DYRK1B is a critical differentiator. While exact IC₅₀ values for DYRK1A/1B are not reported in the available literature for Dyrk2-IN-1, its high selectivity among 215 kinases implies minimal activity against these isoforms [1]. In contrast, EHT 5372 potently inhibits DYRK1A (IC₅₀ = 0.22 nM) and DYRK1B (IC₅₀ = 0.28 nM) in addition to DYRK2 (IC₅₀ = 10.8 nM) [2]. Similarly, AZ191 is a selective DYRK1B inhibitor (IC₅₀ = 17 nM) with only weak activity against DYRK2 (IC₅₀ = 1890 nM) [3]. Dyrk2-IN-1 fills a specific niche as a DYRK2-selective agent with drug-like properties.

Isoform Selectivity DYRK1A DYRK1B

Development Tractability: From Virtual Screening Hit to Optimized Lead

The development of Dyrk2-IN-1 involved systematic structural optimization starting from a weak virtual screening hit (Compound 12, DYRK2 IC₅₀ = 9681 nM) to achieve a >690-fold improvement in potency (IC₅₀ = 14 nM) while simultaneously engineering oral bioavailability and in vivo efficacy [1]. This rigorous optimization trajectory provides a high degree of confidence in the structure-activity relationship (SAR) and the specific molecular features responsible for its activity. In contrast, many DYRK2 tool compounds (e.g., LDN-192960 [2], EHT 5372 [3]) were identified through screening efforts with less extensive, publicly documented optimization for drug-like properties.

Lead Optimization Structure-Based Drug Design Medicinal Chemistry

Dyrk2-IN-1: Optimal Research and Preclinical Application Scenarios


In Vivo Target Validation Studies in Prostate Cancer Xenograft Models

Dyrk2-IN-1 is optimally deployed in in vivo efficacy studies requiring oral administration. Its validated oral bioavailability and potent tumor growth inhibitory activity in prostate cancer models [1] make it the preferred chemical probe for establishing DYRK2 as a therapeutic target in oncology. This scenario directly leverages the compound's key differentiator over non-orally bioavailable alternatives like C17 [2].

Pharmacodynamic (PD) and Pharmacokinetic (PK) Profiling in Preclinical Oncology

Given its favorable bioavailability and in vivo activity [1], Dyrk2-IN-1 is suitable for PK/PD studies aimed at correlating plasma or tumor drug levels with target engagement (e.g., DYRK2 substrate phosphorylation) and downstream anti-tumor effects. This application exploits the compound's drug-like properties, which are absent in less optimized DYRK2 tool compounds.

Cellular Mechanism-of-Action Studies in DYRK2-Driven Prostate Cancer

The demonstrated anti-proliferative effects of Dyrk2-IN-1 in prostate cancer cell lines (CWR22R, DU-145, PC-3) [1] support its use in dissecting DYRK2-mediated signaling pathways and cellular processes (e.g., cell cycle regulation, apoptosis) in vitro. Its high kinome-wide selectivity [2] ensures that observed phenotypes are primarily attributable to DYRK2 inhibition.

Lead Optimization Benchmarking in DYRK2 Drug Discovery Programs

Dyrk2-IN-1 serves as a valuable benchmark compound for medicinal chemistry efforts aimed at developing next-generation DYRK2 inhibitors. Its potency (IC₅₀ = 14 nM), selectivity profile (215 kinases) [1], and oral bioavailability set a clear performance standard against which new chemical entities can be measured in terms of both in vitro and in vivo properties.

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